[(1-Adamantylacetyl)amino]acetic acid
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Overview
Description
“[(1-Adamantylacetyl)amino]acetic acid” is a biochemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “[(1-Adamantylacetyl)amino]acetic acid” involves the autoacylation of 1-Adamantylacetic acid in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .Physical And Chemical Properties Analysis
The physical properties of “[(1-Adamantylacetyl)amino]acetic acid” include a predicted melting point of 179.60° C, a predicted boiling point of 484.5° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.56 .Scientific Research Applications
- The adamantane moiety, present in [(1-Adamantylacetyl)amino]acetic acid, is widely applied in designing and synthesizing drug delivery systems. Researchers explore its use in liposomes, cyclodextrins, and dendrimers . These systems enhance drug stability, solubility, and targeted delivery, improving therapeutic outcomes.
- [(1-Adamantylacetyl)amino]acetic acid contributes to surface recognition studies. Its adamantane scaffold interacts with surfaces, aiding in sensor development, molecular recognition, and biosensing applications. Researchers investigate its binding affinity and specificity .
- The compound’s 1,3-disubstituted adamantane derivatives find applications in organic synthesis. Strained intra-framework bonds can be selectively opened using various reagents, leading to the formation of these derivatives. Their unique structure makes them valuable intermediates for further functionalization .
Drug Delivery Systems
Surface Recognition Studies
Organic Synthesis
Future Directions
The future directions for “[(1-Adamantylacetyl)amino]acetic acid” could involve its use in proteomics research . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This could lead to the development of new materials based on natural and synthetic nanodiamonds .
properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZKSHIOWKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Adamantylacetyl)amino]acetic acid |
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